The study of Selaginella moellendorffii, a species of spikemoss, has revealed intriguing aspects of its mitochondrial genome and bioactive compounds with potential therapeutic applications. This comprehensive analysis will delve into the unique characteristics of the mitochondrial DNA (mtDNA) of S. moellendorffii, the cytotoxic properties of ginkgetin isolated from the plant, and the immunomodulatory and anti-inflammatory effects of Heracleum moellendorffii root extracts.
The mitochondrial genome of S. moellendorffii is notable for its complex network structure, facilitated by frequent recombination events and long sequence repeats. The mtDNA encodes a core set of genes typical for plants but lacks atp4 and any tRNA genes. Notably, the nad4L gene is uniquely encoded within an intron of the nad1 gene. This genome is the most intron-rich and gene-poor among plant mtDNAs known, with a record amount of RNA editing observed, exclusively of the C-to-U type1.
Ginkgetin, a biflavone from S. moellendorffii, exhibits selective cytotoxicity against human ovarian adenocarcinoma cells (OVCAR-3), with a 50% inhibition at a concentration of 1.8 micrograms/mL. This dose-dependent inhibition suggests a potential for ginkgetin in cancer therapy2.
Heracleum moellendorffii root extracts (HMR) have been shown to exert immunostimulatory activity through the activation of macrophages. This is achieved via the TLR2/4-dependent MAPK signaling pathway, leading to the production of various immunomodulators and enhanced phagocytosis in mouse macrophages, RAW264.7 cells3. Additionally, HM-R exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators through the suppression of NF-κB and MAPK signaling and the activation of ROS/Nrf2/HO-1 signaling in LPS-stimulated RAW264.7 cells4.
The complex mtDNA of S. moellendorffii, with its extensive RNA editing and recombination, provides a model for understanding plant mtDNA evolution and may offer insights into the mechanisms of frequent plant mtDNA recombination in early tracheophytes1.
Ginkgetin's cytotoxic effects on OVCAR-3 cells position it as a promising candidate for the development of anti-cancer agents, particularly for ovarian cancer treatment2.
The immunostimulatory and anti-inflammatory properties of Heracleum moellendorffii root extracts suggest potential applications in enhancing immunity and treating inflammatory diseases. The activation of macrophages and the inhibition of inflammatory mediators highlight the therapeutic potential of HMR in conditions such as arthritis, backache, and fever3 4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: